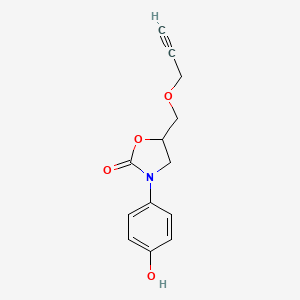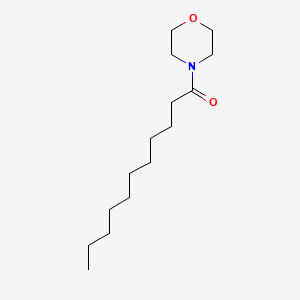![molecular formula C16H13O4- B14695234 4-[(1-Phenylethoxy)carbonyl]benzoate CAS No. 33533-59-4](/img/structure/B14695234.png)
4-[(1-Phenylethoxy)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Phenylethoxy)carbonyl]benzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and is characterized by the presence of a phenylethoxy group attached to the carbonyl carbon of the benzoate moiety . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenylethoxy)carbonyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Phenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating mixture.
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 1-phenylethanol.
Nitration: Nitro derivatives of the aromatic ring.
Sulfonation: Sulfonic acid derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-[(1-Phenylethoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(1-Phenylethoxy)carbonyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-Phenylethoxy)carbonyl]benzoic acid: Similar structure but with the ester group at a different position on the benzoic acid ring.
Benzyl benzoate: Contains a benzyl group instead of a phenylethoxy group.
Uniqueness
4-[(1-Phenylethoxy)carbonyl]benzoate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties compared to other benzoate derivatives.
Eigenschaften
CAS-Nummer |
33533-59-4 |
|---|---|
Molekularformel |
C16H13O4- |
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
4-(1-phenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(12-5-3-2-4-6-12)20-16(19)14-9-7-13(8-10-14)15(17)18/h2-11H,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
IMNIQEZGAZWRRE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)






![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)


![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)

